Thromstop

描述

Synthesis Analysis

Thrombin is synthesized in the liver and secreted into the bloodstream in an inactive precursor form known as prothrombin. Activation occurs via the coagulation cascade, where prothrombin is converted to active thrombin by the prothrombinase complex. This complex process involves a series of specific cleavages and structural changes, highlighting the intricate control mechanisms governing coagulation (Davie & Kulman, 2006).

Molecular Structure Analysis

The structure of thrombin reveals a deep active site cleft and distinct exosites that are crucial for its interaction with substrates and inhibitors. The active site is specifically designed to cleave fibrinogen into fibrin, while the exosites enhance specificity towards various substrates and cofactors. This specificity is mediated by surface loops and anion-binding exosites, distinct from the active site, demonstrating thrombin's complex molecular recognition mechanisms (Huntington, 2005).

Chemical Reactions and Properties

Thrombin's chemical properties are defined by its role in the coagulation cascade, where it catalyzes the conversion of fibrinogen to fibrin. This reaction is fundamental to blood clot formation. Thrombin's specificity and efficiency are enhanced by its interaction with cofactors through its exosites, allowing for targeted action within the cascade. The enzyme's ability to interact with and activate platelets further exemplifies its multifaceted chemical properties in hemostasis and thrombosis (Davie & Kulman, 2006).

Physical Properties Analysis

The physical properties of thrombin, such as its stability and solubility, are influenced by its molecular structure. The enzyme's stability is crucial for its storage and function in the circulatory system, while its solubility affects its interaction with other components of the coagulation cascade. The detailed active-site geometry and electrostatic properties of thrombin, determined through X-ray crystallography, provide insights into its physical characteristics and how they support its biological functions (Bode, Turk, & Karshikov, 1992).

Chemical Properties Analysis

Thrombin's chemical properties, including its reactivity and specificity, are key to its role in coagulation. The enzyme's selective cleavage of fibrinogen and activation of platelets are examples of its precise chemical interactions. Understanding the molecular basis of thrombin's allostery and how its structure influences reactivity and specificity can provide insights into its function in hemostasis and potential therapeutic targeting (Huntington & Esmon, 2003).

科学研究应用

血栓弹力描记术 (TEG) 技术:

- TEG 用作即时检验设备,以指导输血。它在止血监测、药物监测和患者筛查中具有应用 (MacDonald 和 Luddington,2010)。

- TEG 用于评估血溶性和不溶性生物材料对全血凝固的影响,确定凝血因子的作用 (Peng,2010)。

- 它用于评估肝移植、心脏手术和严重创伤期间的止血。TEG 提供了一种监测血液凝固的简单方法 (Sankaravadivoo 和 Rohini,2018)。

- TEG 和旋转血栓弹力描记术 (ROTEM) 可以评估整体凝血功能并监测各种临床情况下的止血治疗,从而可能减少输血 (Nogami,2016)。

凝血酶的作用:

- 凝血酶是参与血液凝固和血小板聚集的核心酶。它作为各种细胞类型的促有丝分裂原和促分泌剂 (Davie 和 Kulman,2006)。

- 血小板中的凝血酶信号传导有助于止血和血栓形成,其在血管平滑肌细胞中的上调是动脉粥样硬化和再狭窄发病机制的关键要素 (Martorell 等人,2008)。

血栓弹力描记术的广泛应用:

- 血栓弹力描记术用于评估心理和生理应激对全血凝固的影响 (Peng 和 Rhind,2015)。

- 它现在广泛用于手术、急诊科、重症监护室和产房,用于测试血液凝固的粘弹性 (Hartmann 等人,2020)。

- 血栓弹力描记术是心脏手术中术后出血性疾病鉴别诊断的有用辅助手段,并且可以促进止血功能障碍的靶向治疗 (Cvachovec 等人,1998)。

属性

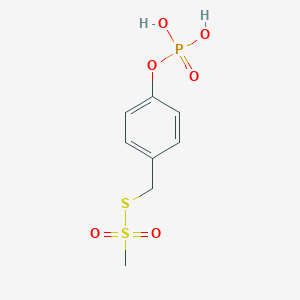

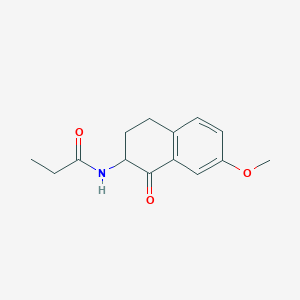

IUPAC Name |

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)